molecular formula C19H20N2O5 B1229490 N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B1229490
M. Wt: 356.4 g/mol
InChI Key: RUSNEHISXMHECV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of methoxy groups on the phenyl rings and a carboxamide group attached to the isoxazole ring

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H20N2O5/c1-23-14-6-4-5-12(9-14)15-11-18(26-21-15)19(22)20-13-7-8-16(24-2)17(10-13)25-3/h4-10,18H,11H2,1-3H3,(H,20,22)

InChI Key

RUSNEHISXMHECV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2CC(=NO2)C3=CC(=CC=C3)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CC(=NO2)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of Methoxy Groups: The methoxy groups on the phenyl rings can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydroisoxazole-5-carboxamide
  • N-(3-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide

Uniqueness

N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the specific arrangement of methoxy groups and the presence of the carboxamide group on the isoxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

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